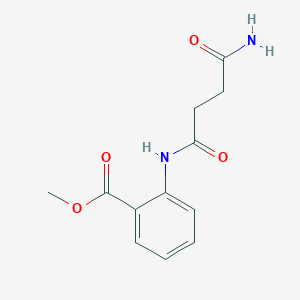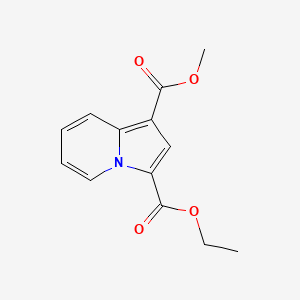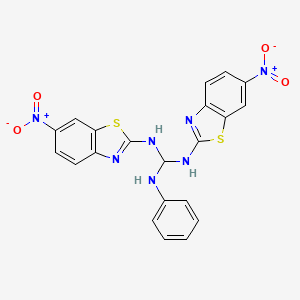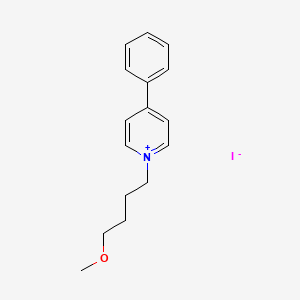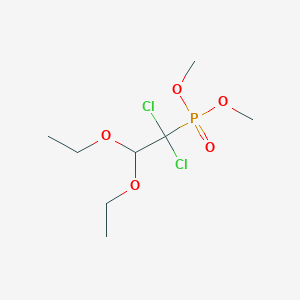![molecular formula C10H10N2O2S2 B14294644 Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester CAS No. 114676-40-3](/img/structure/B14294644.png)
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester is an organic compound with a complex structure. It is part of the carbamodithioic acid family, which is known for its diverse chemical properties and applications. This compound is characterized by the presence of a benzoylamino group and a methyl ester group, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester typically involves the reaction of benzoyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzoyl isothiocyanate+Methylamine→Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbamodithioic acid derivatives.
Applications De Recherche Scientifique
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, ethyl-, methyl ester
- Carbamodithioic acid, propyl-, methyl ester
Uniqueness
Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamodithioic acid derivatives may not be suitable.
Propriétés
Numéro CAS |
114676-40-3 |
|---|---|
Formule moléculaire |
C10H10N2O2S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
methyl N-(benzoylcarbamoyl)carbamodithioate |
InChI |
InChI=1S/C10H10N2O2S2/c1-16-10(15)12-9(14)11-8(13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14,15) |
Clé InChI |
CWCVSIWVEXQWIE-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NC(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


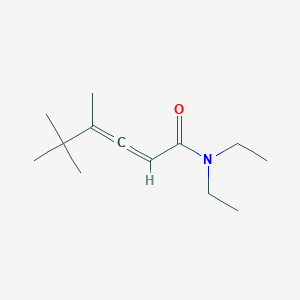

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
